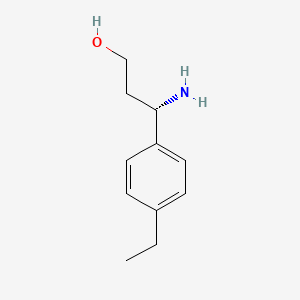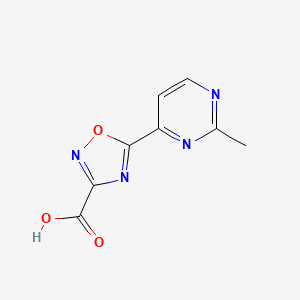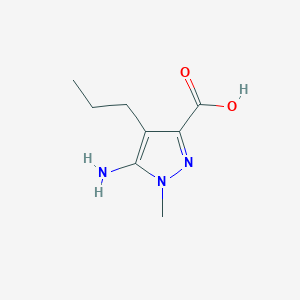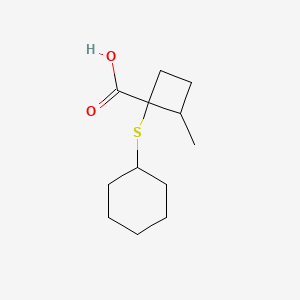
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a chiral center at the third carbon, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-ethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 4-ethylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the corresponding amine through reductive amination, using reagents such as ammonia or an amine source in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amine sources, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Various reduced derivatives
Substitution: Amides, ureas, other substituted products
科学研究应用
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.
作用机制
The mechanism by which (3S)-3-amino-3-(4-ethylphenyl)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
- (3S)-3-amino-3-(4-methylphenyl)propan-1-ol
- (3S)-3-amino-3-(4-isopropylphenyl)propan-1-ol
- (3S)-3-amino-3-(4-tert-butylphenyl)propan-1-ol
Uniqueness
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions compared to other similar compounds with different substituents.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(4-ethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-2-9-3-5-10(6-4-9)11(12)7-8-13/h3-6,11,13H,2,7-8,12H2,1H3/t11-/m0/s1 |
InChI 键 |
MGRRVHFTVLLDIU-NSHDSACASA-N |
手性 SMILES |
CCC1=CC=C(C=C1)[C@H](CCO)N |
规范 SMILES |
CCC1=CC=C(C=C1)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)









![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13073402.png)


